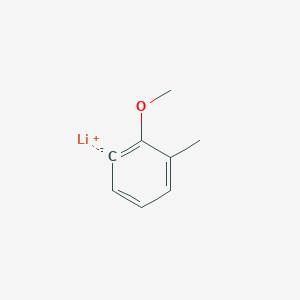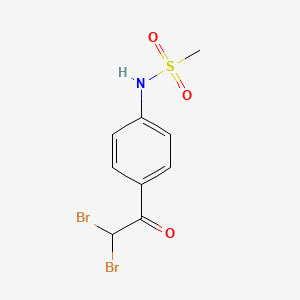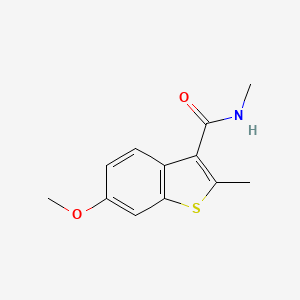
Methyl 3-ethyl-5-phenylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-5-phenylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pent-2-enoate backbone, which is further substituted with ethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-phenylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into a variety of organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Methyl 3-ethyl-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 3-ethyl-5-phenylpent-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-5-phenylpent-2-enoate
- Ethyl 3-ethyl-5-phenylpent-2-enoate
- Methyl 3-ethyl-5-(4-methylphenyl)pent-2-enoate
Uniqueness
Methyl 3-ethyl-5-phenylpent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
189890-32-2 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
methyl 3-ethyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(11-14(15)16-2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
Clave InChI |
DEGMLTXEWVNNLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=O)OC)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


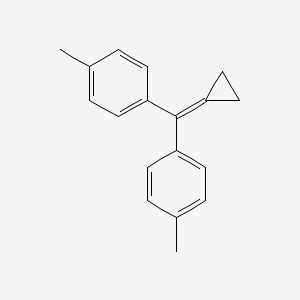
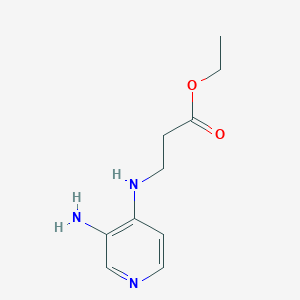
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
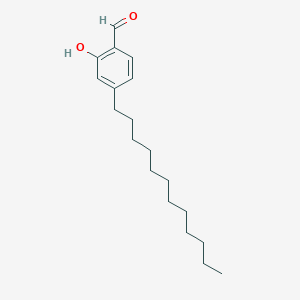
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
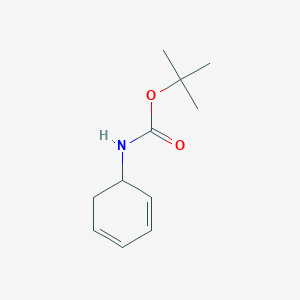
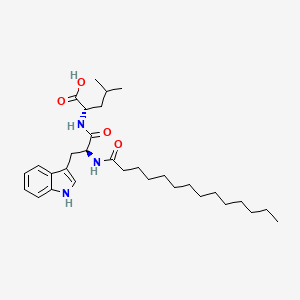

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
